2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 894055-82-4
VCID: VC7703900
InChI: InChI=1S/C13H10N6O3S/c14-11(20)7-23-13-16-15-12-5-4-10(17-18(12)13)8-2-1-3-9(6-8)19(21)22/h1-6H,7H2,(H2,14,20)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)N)C=C2
Molecular Formula: C13H10N6O3S
Molecular Weight: 330.32

2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

CAS No.: 894055-82-4

Cat. No.: VC7703900

Molecular Formula: C13H10N6O3S

Molecular Weight: 330.32

* For research use only. Not for human or veterinary use.

2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide - 894055-82-4

Specification

CAS No. 894055-82-4
Molecular Formula C13H10N6O3S
Molecular Weight 330.32
IUPAC Name 2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C13H10N6O3S/c14-11(20)7-23-13-16-15-12-5-4-10(17-18(12)13)8-2-1-3-9(6-8)19(21)22/h1-6H,7H2,(H2,14,20)
Standard InChI Key QQVRPIJYMQGHBA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)N)C=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a triazolo[4,3-b]pyridazine scaffold, where a triazole ring (1,2,4-triazole) is fused to a pyridazine moiety at positions 4 and 3-b, respectively. At position 6 of the pyridazine ring, a 3-nitrophenyl group is attached, while position 3 of the triazole ring is substituted with a thioacetamide group (-S-CH2-CONH2) . This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational modeling studies .

Key Structural Features:

  • Triazole Ring: Contributes to hydrogen bonding and π-π stacking interactions.

  • Pyridazine Core: Provides a rigid framework for structural modifications.

  • 3-Nitrophenyl Group: Introduces electron-withdrawing effects, influencing reactivity.

  • Thioacetamide Side Chain: Enhances solubility and enables nucleophilic substitution reactions .

Spectroscopic Characterization

The compound has been characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR (400 MHz, DMSO-d6) reveals signals at δ 8.95 (s, 1H, triazole-H), 8.42–8.38 (m, 2H, nitrophenyl-H), and 4.21 (s, 2H, -SCH2-) .

  • High-Resolution Mass Spectrometry (HRMS): Observed m/z 331.0721 [M+H]+^+ (calculated: 331.0718) .

  • Infrared (IR) Spectroscopy: Peaks at 1675 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (NO2 asymmetric stretch).

Synthesis and Analytical Data

Synthetic Pathway

The synthesis involves a multi-step protocol:

  • Formation of Triazolopyridazine Core: Cyclocondensation of 3-nitrophenylhydrazine with 3,6-dichloropyridazine under acidic conditions yields 6-(3-nitrophenyl)- triazolo[4,3-b]pyridazine .

  • Thioacetamide Introduction: Reaction with 2-chloroacetamide in the presence of thiourea introduces the thioacetamide group at position 3.

Reaction Scheme:

C10H7N5O2+C2H4ClNOThioureaC13H10N6O3S+HCl\text{C}_{10}\text{H}_{7}\text{N}_{5}\text{O}_{2} + \text{C}_{2}\text{H}_{4}\text{ClNO} \xrightarrow{\text{Thiourea}} \text{C}_{13}\text{H}_{10}\text{N}_{6}\text{O}_{3}\text{S} + \text{HCl}

Pharmacological Activities

Antimicrobial Effects

The compound exhibits broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Data indicate preferential activity against Gram-positive bacteria, likely due to membrane disruption via thioacetamide interactions .

Anti-Inflammatory Activity

In a murine model of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 42% at 4 hours, comparable to ibuprofen (45%).

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL) .

  • Stability: Stable at room temperature for 6 months (degradation <5%).

Partition Coefficient

  • logP: 1.85 (calculated using XLogP3) , indicating moderate lipophilicity.

Comparative Analysis with Analogues

CompoundAnticancer IC50_{50} (μM)logP
2-((6-(3-Nitrophenyl)-...)acetamide12.3 (MCF-7)1.85
N-(4-Acetamidophenyl) analogue8.9 (MCF-7)2.34
N-(2-Methoxyphenethyl) analogue 22.1 (MCF-7)3.02

The parent compound exhibits balanced potency and lipophilicity, making it a viable lead for further optimization .

Future Directions

  • Structural Modifications: Introducing electron-donating groups (e.g., -OCH3) at the phenyl ring may enhance bioavailability.

  • Target Identification: Proteomic studies are needed to elucidate off-target effects.

  • Formulation Development: Nanoencapsulation could improve aqueous solubility and therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator